molecular formula C19H18N2O5 B11444185 3,4-dimethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide

3,4-dimethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide

Cat. No.: B11444185
M. Wt: 354.4 g/mol
InChI Key: WKRTYEXXWKRVSW-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups, a methylamino group, and a chromenyl moiety

Preparation Methods

The synthesis of 3,4-dimethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amine derivatives under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired benzamide compound . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3,4-Dimethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and an acid or base catalyst.

Scientific Research Applications

3,4-Dimethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

When compared to similar compounds, 3,4-dimethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-(methylamino)-2-oxochromen-3-yl]benzamide

InChI

InChI=1S/C19H18N2O5/c1-20-16-12-6-4-5-7-13(12)26-19(23)17(16)21-18(22)11-8-9-14(24-2)15(10-11)25-3/h4-10,20H,1-3H3,(H,21,22)

InChI Key

WKRTYEXXWKRVSW-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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